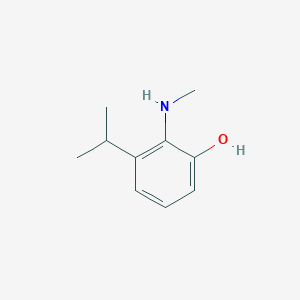

3-Isopropyl-2-(methylamino)phenol

Description

3-Isopropyl-2-(methylamino)phenol is a phenolic derivative featuring a methylamino group (-NHCH₃) at the ortho position (C2) and an isopropyl group (-CH(CH₃)₂) at the meta position (C3) on the benzene ring (Figure 1).

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(methylamino)-3-propan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(12)10(8)11-3/h4-7,11-12H,1-3H3 |

InChI Key |

AUGUVKZJOROEQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLAMINO)-3-(PROPAN-2-YL)PHENOL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be prepared by reacting an aryl halide with magnesium in dry ether. This reagent can then be used to attack a carbonyl compound, such as acetone, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLAMINO)-3-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(METHYLAMINO)-3-(PROPAN-2-YL)PHENOL has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(METHYLAMINO)-3-(PROPAN-2-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicine or biology.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural Features and Reactivity

Key Observations:

- Steric and Electronic Effects: The isopropyl group at C3 in 3-Isopropyl-2-(methylamino)phenol may reduce electrophilic substitution reactivity compared to analogs with smaller substituents (e.g., 4-(methylamino)phenol).

- Bioactivity: 2-[(Methylamino)methyl]phenol demonstrates anti-biofilm and antiviral activity by targeting S. aureus virulence factors (e.g., fnbA and α-hemolysin) . The isopropyl group in the target compound could modulate similar bioactivity through steric effects or altered membrane interaction.

- 5.1.1 for phenol), suggesting that methylamino substitution enhances electron donation . The isopropyl group in the target compound may further alter redox behavior.

Anti-Biofilm and Antimicrobial Potential

- 2-[(Methylamino)methyl]phenol: Reduces S. aureus biofilm formation by 60–80% at sub-inhibitory concentrations (10–50 µM) and enhances β-lactam antibiotic efficacy . The methylamino group’s position and side-chain length are critical for targeting SarA, a global virulence regulator.

Surrogate Utility in Assays

- 3-[(2S)-2-(methylamino)propyl]phenol: Used as a methamphetamine surrogate in Quenchbody (Q-body) assays due to structural similarity, achieving 4.4-fold fluorescence increase at 10⁴ µg/mL . The hydroxyl group’s position enables antigen-antibody interactions, a feature shared with phenolic analogs.

Q & A

Basic: What are the recommended methods for synthesizing 3-Isopropyl-2-(methylamino)phenol in a laboratory setting?

Answer:

Synthesis typically involves introducing the methylamino group via reductive amination or nucleophilic substitution on a pre-functionalized phenolic scaffold. For example, coupling 3-isopropylphenol derivatives with methylamine under catalytic hydrogenation (e.g., using Pd/C) can yield the target compound. Ensure inert conditions to prevent oxidation of the phenolic hydroxyl group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product.

Basic: How should researchers handle and store 3-Isopropyl-2-(methylamino)phenol to ensure stability?

Answer:

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The compound is sensitive to oxidation and moisture; exposure to acidic conditions may release toxic gases (e.g., SO) if sulfonic acid derivatives are present . Use desiccants (e.g., silica gel) in storage environments.

Advanced: What analytical techniques are most effective for characterizing the purity and structure of 3-Isopropyl-2-(methylamino)phenol?

Answer:

- HPLC-MS : For purity assessment and quantification in mixtures, using a C18 column with UV detection (λ = 270–290 nm) and methanol/water mobile phases .

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., isopropyl and methylamino groups). Compare chemical shifts with structurally similar compounds like 4-isopropyl-2-methylphenol (δ 1.2–1.4 ppm for isopropyl protons) .

- FT-IR : Identify functional groups (e.g., phenolic O-H stretch ~3300 cm, N-H bend ~1600 cm) .

Advanced: How can conflicting data regarding the redox behavior of phenolic derivatives like 3-Isopropyl-2-(methylamino)phenol be resolved?

Answer:

Contradictions in redox potentials may arise from solvent polarity, pH, or measurement techniques. Standardize experimental conditions (e.g., aqueous vs. non-aqueous media) and cross-reference with established data for analogous compounds. For example, 4-(methylamino)phenol has a reduction potential of ~0.5 V (vs. SCE) in aqueous solution, which can serve as a benchmark . Use cyclic voltammetry with a Ag/AgCl reference electrode for reproducibility.

Basic: What safety precautions are necessary when working with 3-Isopropyl-2-(methylamino)phenol?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid acid contact to prevent toxic gas release .

- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies can be employed to study the reaction mechanisms involving the methylamino and phenolic hydroxyl groups in this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Replace labile protons (e.g., -OH or -NH-) with deuterium to probe rate-determining steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density distributions .

- Trapping Intermediates : Use stabilizing agents (e.g., boronic acids for phenolic intermediates) to isolate reactive species .

Advanced: How does the substitution pattern (isopropyl and methylamino groups) influence the compound's spectroscopic properties?

Answer:

The electron-donating isopropyl group increases electron density on the aromatic ring, shifting UV-Vis absorption maxima to longer wavelengths (~280→310 nm). The methylamino group introduces steric hindrance, splitting H NMR signals for adjacent protons (e.g., meta to -NHCH) . Compare with derivatives like 4-methoxy-3-(methylaminopropyl)phenol for analogous effects .

Basic: What are the known decomposition pathways of 3-Isopropyl-2-(methylamino)phenol under varying pH conditions?

Answer:

- Acidic Conditions : Protonation of the amino group may lead to N-demethylation or ring sulfonation if sulfonic acid contaminants are present .

- Alkaline Conditions : Oxidative dimerization via quinone formation, detectable by color change (yellow→brown) .

- Photodegradation : UV exposure accelerates radical-mediated decomposition; use amber glassware to mitigate .

Advanced: How can computational chemistry aid in predicting the reactivity of 3-Isopropyl-2-(methylamino)phenol in novel reactions?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects and predict solubility in polar/non-polar solvents.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., para to -NHCH) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Advanced: What are the challenges in quantifying trace amounts of this compound in complex mixtures, and how can they be addressed?

Answer:

- Matrix Interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological or environmental samples .

- Low Detectability : Derivatize with dansyl chloride or fluorescamine to enhance fluorescence/UV signals .

- Cross-Validation : Combine LC-MS/MS (MRM mode) with GC-FID for confirmatory quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.